Chiral Branched-Chain Architecture vs. Achiral Linear and Shorter-Chain Analogs: Structural Descriptor Comparison
CAS 919486-83-2 is the only member among four closely related 4-hydroxyphenyl sulfonamides that combines a chiral center at the α-carbon of the N-alkyl chain with a three-carbon linear extension (pentan-2-yl). The N-methyl analog (CAS 919486-78-5) lacks both chirality and an extended hydrophobic surface; the N-isopropyl analog (CAS 919486-81-0) has a branched chain but only two carbons beyond nitrogen; the N-pentyl analog (CAS 919486-80-9) has a five-carbon linear chain with no branching or chirality . The calculated partition coefficient (cLogP) for the pentan-2-yl compound is estimated at ~3.2, compared with ~1.8 for the N-methyl, ~2.5 for the N-isopropyl, and ~3.4 for the N-pentyl variants, positioning CAS 919486-83-2 in a distinct lipophilicity window [1]. This unique combination of shape, stereochemistry, and hydrophobicity cannot be reproduced by any single in-class analog.
| Evidence Dimension | N-alkyl substituent structure and predicted lipophilicity |
|---|---|
| Target Compound Data | Chiral pentan-2-yl (branched, 5-carbon); cLogP ~3.2 |
| Comparator Or Baseline | N-methyl (achiral, 1-carbon, cLogP ~1.8); N-isopropyl (achiral, branched 3-carbon, cLogP ~2.5); N-pentyl (achiral, linear 5-carbon, cLogP ~3.4) |
| Quantified Difference | CAS 919486-83-2 is the sole compound with a chiral branched pentyl group; cLogP differs by +1.4 (vs. N-methyl), +0.7 (vs. N-isopropyl), and −0.2 (vs. N-pentyl) |
| Conditions | In silico structural comparison and calculated logP (ALOGPS 2.1 / ChemAxon) |
Why This Matters
Chirality and lipophilicity differences directly impact target-binding geometry, membrane permeability, and metabolic stability, making CAS 919486-83-2 a non-substitutable tool compound for SAR studies requiring a specific stereoelectronic profile.
- [1] Tetko, I.V., et al. (2005). Virtual computational chemistry laboratory – design and description. Journal of Computer-Aided Molecular Design, 19, 453-463. ALOGPS 2.1 program for cLogP prediction. View Source
